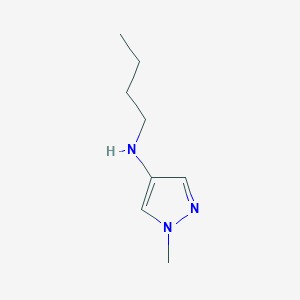![molecular formula C14H23N5 B11739407 3-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739407.png)
3-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with a propan-2-yl group, and a methyl group attached to the nitrogen atom of one of the pyrazole rings. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Substitution with Propan-2-yl Groups: The next step involves the introduction of propan-2-yl groups to the pyrazole rings. This can be achieved through alkylation reactions using propan-2-yl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Methylation of the Nitrogen Atom: The final step involves the methylation of the nitrogen atom of one of the pyrazole rings. This can be achieved through the reaction of the pyrazole derivative with a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may yield reduced pyrazole derivatives.
Scientific Research Applications
3-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Enzymes: The compound may bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Modulation of Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine: A similar compound with a single pyrazole ring and similar substituents.
3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine: Another pyrazole derivative with different substitution patterns.
Uniqueness
3-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure and specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C14H23N5 |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
3-methyl-1-propan-2-yl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-10(2)18-9-14(12(5)17-18)15-8-13-6-7-16-19(13)11(3)4/h6-7,9-11,15H,8H2,1-5H3 |
InChI Key |
QXXHCVVMXHNVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=NN2C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739325.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739338.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11739346.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739359.png)
![1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11739362.png)
![Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate](/img/structure/B11739365.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739375.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11739382.png)
![2-cyano-N'-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11739388.png)
![1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11739401.png)

![ethyl N-(2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11739405.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739412.png)
